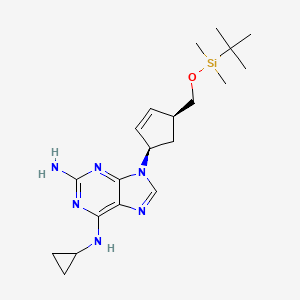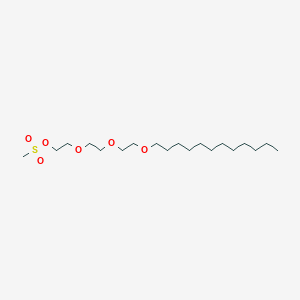
MS-PEG3-dodecyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MS-PEG3-dodecyl is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C₁₉H₄₀O₆S, and it has a molecular weight of 396.58 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MS-PEG3-dodecyl is synthesized through a series of chemical reactions involving the attachment of a dodecyl group to a PEG3 chain. The synthetic route typically involves the following steps:
Activation of PEG3: The PEG3 chain is activated using a suitable reagent such as methanesulfonyl chloride to form a PEG3-mesylate intermediate.
Nucleophilic Substitution: The activated PEG3-mesylate is then reacted with dodecanol under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
MS-PEG3-dodecyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The mesylate group in this compound can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out under basic conditions using solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting this compound with an amine would yield a PEG3-dodecyl-amine product.
Wissenschaftliche Forschungsanwendungen
MS-PEG3-dodecyl has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Industry: Utilized in the development of novel drug delivery systems and bioconjugation techniques.
Wirkmechanismus
MS-PEG3-dodecyl functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific target proteins . The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The proximity of the target protein to the E3 ligase leads to ubiquitination of the target protein, marking it for degradation by the proteasome.
Vergleich Mit ähnlichen Verbindungen
MS-PEG3-dodecyl is unique due to its specific PEG3-dodecyl structure, which provides optimal flexibility and hydrophilicity for PROTAC synthesis. Similar compounds include other PEG-based linkers such as:
MS-PEG2-dodecyl: A shorter PEG chain variant.
MS-PEG4-dodecyl: A longer PEG chain variant.
MS-PEG3-octyl: A similar linker with an octyl group instead of a dodecyl group
These compounds differ in their chain length and hydrophobicity, which can influence their suitability for different applications.
Eigenschaften
Molekularformel |
C19H40O6S |
|---|---|
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
2-[2-(2-dodecoxyethoxy)ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C19H40O6S/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-15-23-16-17-24-18-19-25-26(2,20)21/h3-19H2,1-2H3 |
InChI-Schlüssel |
CQOZFCWVYJTZJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


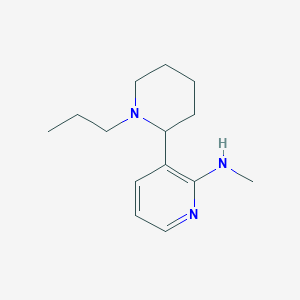
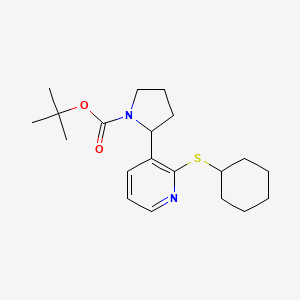
![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)
![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)
![1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B11826944.png)
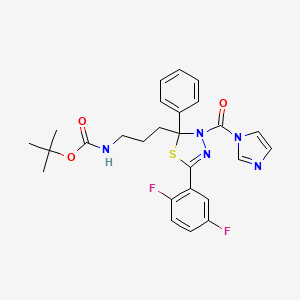

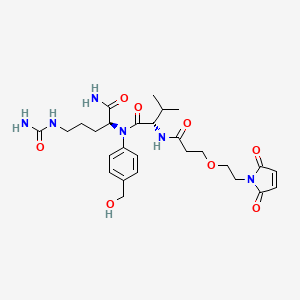
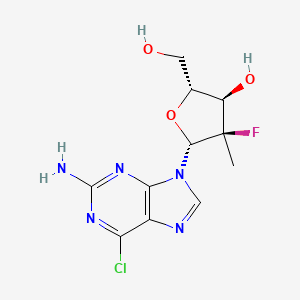

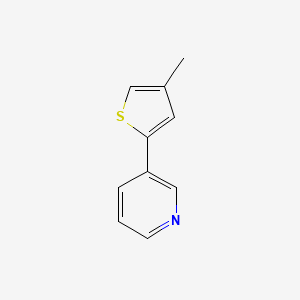
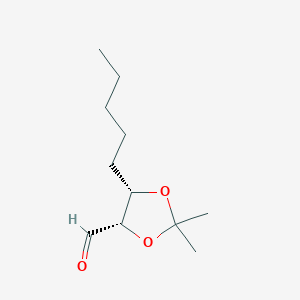
![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)
